Dichloro(dimethylsulfonio)boron(1-)

Catalog No.
S867311
CAS No.
63462-42-0
M.F
C2H6BCl2S
M. Wt
143.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(dimethylsulfonio)boron(1-)

CAS Number

63462-42-0

Product Name

Dichloro(dimethylsulfonio)boron(1-)

Molecular Formula

C2H6BCl2S

Molecular Weight

143.85 g/mol

InChI

InChI=1S/C2H6BCl2S/c1-6(2)3(4)5/h1-2H3

InChI Key

GVZAKKOKLYNJKU-UHFFFAOYSA-N

SMILES

[B-]([S+](C)C)(Cl)Cl

Canonical SMILES

[B-]([S+](C)C)(Cl)Cl

Photodynamic Therapy (PDT):

Dichloro(dimethylsulfonio)boron(1-) is an organoboron compound characterized by its unique structure, which includes a boron atom coordinated to two chlorine atoms and a dimethylsulfonium group. This compound is notable for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the dimethylsulfonium moiety enhances its reactivity, making it a valuable intermediate in various

Dichloro(dimethylsulfonio)boron(1-) itself likely does not have a well-defined biological function. However, derivatives of this compound, such as boronic acids, can reversibly bind to specific biomolecules containing diol groups. This binding property is exploited in various biosensing applications [].

  • Transmetalation Reactions: It can undergo transmetalation with various metals, facilitating the transfer of boron to other metal centers, which is crucial in metal-catalyzed cross-coupling reactions .
  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, allowing for the introduction of various functional groups into organic molecules.
  • Addition Reactions: This compound can react with olefins to form more complex boron-containing structures, showcasing its utility in synthesizing organoboron derivatives .

The synthesis of dichloro(dimethylsulfonio)boron(1-) typically involves the following methods:

  • Direct Halogenation: The compound can be synthesized by reacting dimethylsulfide with boron trichloride, leading to the formation of the sulfonium salt.
  • Borylation Reactions: It can also be produced through borylation processes involving suitable precursors that introduce boron into the desired molecular framework .

These methods highlight the compound's accessibility and relevance in synthetic organic chemistry.

Dichloro(dimethylsulfonio)boron(1-) finds applications in several areas:

  • Organic Synthesis: It serves as a reagent in various organic transformations, particularly in synthesizing complex boron-containing compounds.
  • Catalysis: This compound is utilized as a catalyst or catalyst precursor in reactions requiring boron species, enhancing reaction efficiency and selectivity .
  • Material Science: Its reactivity allows it to be used in developing new materials with specific properties, especially those involving boron chemistry.

Interaction studies involving dichloro(dimethylsulfonio)boron(1-) focus on its behavior in different chemical environments. Key areas include:

  • Reactivity with Nucleophiles: Investigating how this compound reacts with various nucleophiles can provide insight into its potential applications in organic synthesis.
  • Metal Coordination: Studies on how this compound coordinates with transition metals can reveal its utility in catalysis and material science applications.

These studies are crucial for understanding the full scope of its chemical behavior and potential applications.

Dichloro(dimethylsulfonio)boron(1-) shares similarities with several other organoboron compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
TrichloroboraneBoron atom bonded to three chlorine atomsHighly reactive; used as a strong Lewis acid
DimethylaminoboraneBoron atom bonded to two methyl groups and one amineUsed for reducing reactions; less stable than dichloro
Boronic AcidContains a hydroxyl group directly bonded to boronCommonly used in Suzuki coupling reactions

Dichloro(dimethylsulfonio)boron(1-) is unique due to its sulfonium group, which enhances its reactivity and application scope compared to other organoboron compounds. Its ability to participate in transmetalation and nucleophilic substitution sets it apart from simpler boron derivatives.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dichloro(hydrido)[(methylsulfanyl)methane]boron

Dates

Modify: 2023-08-16

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